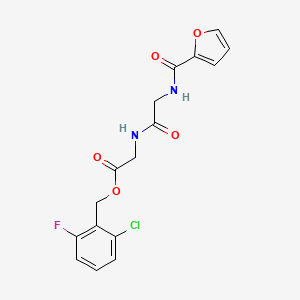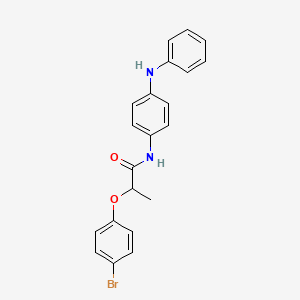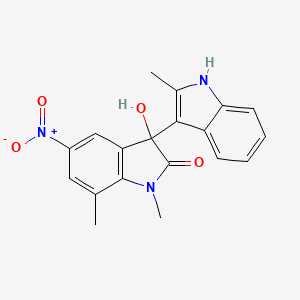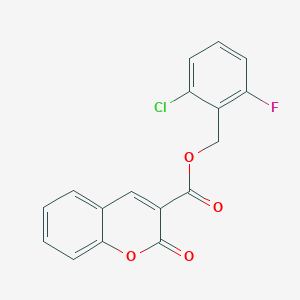![molecular formula C22H29NO B4112251 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine](/img/structure/B4112251.png)
1-[(3-phenyl-1-adamantyl)carbonyl]piperidine
説明
1-[(3-phenyl-1-adamantyl)carbonyl]piperidine, also known as PAC, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. The aim of
作用機序
The mechanism of action of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to activate certain receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain, which may contribute to its neuroprotective and neuroregenerative effects. 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits in various diseases.
実験室実験の利点と制限
One of the main advantages of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine for lab experiments is its ease of synthesis and availability. 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine is a relatively simple compound to synthesize, and it is readily available from commercial sources. Another advantage of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine is its potential for use as a lead compound for the development of novel drugs with improved pharmacological properties. However, one of the limitations of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine for lab experiments is its relatively low potency compared to other compounds in its class. This may limit its potential for use as a therapeutic agent in certain diseases.
将来の方向性
There are several future directions for the study of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine. One direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of novel derivatives of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine with improved pharmacological properties, such as increased potency and selectivity. Additionally, the elucidation of the precise mechanism of action of 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine may provide insights into the development of new drugs for the treatment of various diseases.
科学的研究の応用
1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has been studied for its potential neuroprotective and neuroregenerative effects. In drug discovery, 1-[(3-phenyl-1-adamantyl)carbonyl]piperidine has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
特性
IUPAC Name |
(3-phenyl-1-adamantyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c24-20(23-9-5-2-6-10-23)22-14-17-11-18(15-22)13-21(12-17,16-22)19-7-3-1-4-8-19/h1,3-4,7-8,17-18H,2,5-6,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJCFVZPAQAKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-adamantan-1-yl)-piperidin-1-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
![2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)

![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4112214.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4112215.png)


![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4112227.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112244.png)
